molecular formula C9H11BrO2 B13174362 2-Bromo-4-(2-methoxyethyl)phenol

2-Bromo-4-(2-methoxyethyl)phenol

Cat. No.: B13174362
M. Wt: 231.09 g/mol
InChI Key: LSCWVIRIVURZKD-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methoxyethyl)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the second position and a 2-methoxyethyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methoxyethyl)phenol typically involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone. This intermediate then undergoes a methoxide-bromide exchange to yield alpha-methoxy-4-hydroxyacetophenone. Finally, a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with hydrogen in the presence of a hydrogenation catalyst produces this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale bromination and reduction reactions, often carried out in continuous flow reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-methoxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(2-methoxyethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methoxyethyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-4-(2-methoxyethyl)phenol

InChI

InChI=1S/C9H11BrO2/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3

InChI Key

LSCWVIRIVURZKD-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=C(C=C1)O)Br

Origin of Product

United States

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